molecular formula C8H6ClN3O B12901535 5ClPh3OHTriazol CAS No. 62036-22-0

5ClPh3OHTriazol

Cat. No.: B12901535
CAS No.: 62036-22-0
M. Wt: 195.60 g/mol
InChI Key: NPTJCUBAMHRVCK-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions usually involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-chloro-1-phenyl-3-keto-1,2,4-triazole.

    Reduction: Formation of 5-chloro-1-phenyl-3-amino-1,2,4-triazole.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its antifungal and anticancer properties.

    Industry: Used in the development of corrosion inhibitors and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with other enzymes and receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-hydroxy-1,2,4-triazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Chloro-1-phenyl-1,2,4-triazole: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    5-Chloro-1-phenyl-3-methyl-1,2,4-triazole: Contains a methyl group instead of a hydroxyl group, which may alter its chemical properties and biological activity.

Uniqueness

5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole is unique due to the presence of both the chlorine atom and the hydroxyl group This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities

Properties

CAS No.

62036-22-0

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)

InChI Key

NPTJCUBAMHRVCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)N2)Cl

Origin of Product

United States

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